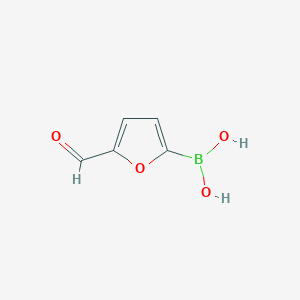

2-Formylfuran-5-boronic acid

描述

Significance within Furan (B31954) Chemistry

Furan chemistry is a cornerstone of heterocyclic chemistry, with furan and its derivatives serving as essential precursors in the synthesis of a vast array of compounds. numberanalytics.com 2-Formylfuran-5-boronic acid holds particular importance within this field due to the combined reactivity of its functional groups. The furan ring itself imparts specific electronic and structural properties to molecules, while the formyl and boronic acid groups provide handles for diverse chemical reactions. cymitquimica.comchemimpex.com This allows for the construction of complex furan-containing architectures that are of interest in medicinal chemistry and materials science. chemimpex.comxdbiochems.com The presence of the boronic acid allows for facile introduction of the furan scaffold into larger molecules via powerful cross-coupling reactions. rsc.org

Role as a Bifunctional Organic Building Block

The primary utility of this compound lies in its role as a bifunctional organic building block. guidechem.comcymitquimica.com The aldehyde group can participate in a variety of reactions, such as condensations to form hydrazones, while the boronic acid functionality is a cornerstone of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.govfishersci.ca This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the furan ring and various aryl or vinyl partners, enabling the synthesis of complex biaryl and heteroaryl systems. fishersci.cachemicalbook.com The ability to selectively react one functional group while leaving the other intact for subsequent transformations makes it a highly strategic and versatile reagent in multistep syntheses. chemimpex.com

Historical Context of Boronic Acid Research

The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. pharmiweb.comwikipedia.org However, it was the development of the Suzuki-Miyaura coupling reaction in the late 1970s and early 1980s that truly propelled boronic acids to the forefront of organic chemistry. wiley-vch.de This Nobel Prize-winning methodology provided a mild and highly efficient way to form carbon-carbon bonds, revolutionizing the synthesis of complex organic molecules. wiley-vch.de Initially, research focused on simpler aryl and alkyl boronic acids, but the field has since expanded to include a vast array of functionalized boronic acids, such as this compound, which offer enhanced synthetic utility. pharmiweb.comwiley-vch.de The unique ability of boronic acids to act as Lewis acids and form reversible covalent complexes with diols has also led to their use in sensors and other applications. chemimpex.comwikipedia.org

Current Research Landscape and Future Directions

The current research landscape for this compound is vibrant and expanding. It is actively being utilized in the synthesis of a wide range of biologically active molecules. For instance, it has been employed as a reactant in the synthesis of inhibitors for HIF-1 (Hypoxia-inducible factor 1), HIV-1 integrase, and epidermal growth factor receptors, as well as in the creation of disalicylic acid-furanyl derivatives that inhibit ephrin binding. fishersci.cachemicalbook.comsigmaaldrich.com Furthermore, its application extends to materials science, where it is used in the synthesis of π-extended heteroarylfuran systems and stable dye-sensitized solar cells. fishersci.cachemicalbook.com

Future research is likely to focus on several key areas. The development of new, more efficient synthetic routes to this compound and its derivatives will continue to be of interest. google.comgoogle.com There is also significant potential for its use in the discovery of novel therapeutic agents, particularly in the design of targeted therapies. chemimpex.comnih.gov The unique properties of the furan-boronic acid scaffold may also be exploited in the development of new materials with tailored electronic and optical properties. As our understanding of the reactivity and potential applications of this versatile building block grows, so too will its impact on various fields of chemical science. numberanalytics.com

Structure

2D Structure

属性

IUPAC Name |

(5-formylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYQISLQJRRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370245 | |

| Record name | 2-Formylfuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27329-70-0 | |

| Record name | 2-Formylfuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylfuran-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Formylfuran 5 Boronic Acid

Established Synthetic Pathways

The principal methods for preparing 2-formylfuran-5-boronic acid involve the creation of a carbon-boron bond at the C5 position of the furan (B31954) ring. This is typically achieved through metalation of a furan derivative followed by reaction with a boron electrophile. A key consideration in these syntheses is the management of the reactive formyl group. google.comdoi.org

A common and effective approach involves the deprotonation (metalation) of a furan ring at the C5 position to generate a potent furan-based nucleophile. This intermediate is then "trapped" by an electrophilic boron-containing reagent, typically a boric acid ester. This sequence results in the formation of the desired boronic acid after an acidic work-up. google.comgoogle.com However, the presence of the formyl group complicates this direct approach, as common metalating agents like organolithiums are highly nucleophilic and would readily attack the aldehyde. acs.org Therefore, these strategies are almost invariably performed on a furfural (B47365) derivative where the aldehyde has been protected. doi.org

Organolithium reagents are powerful bases and are widely used for the deprotonation of aromatic and heteroaromatic rings. wikipedia.org In the synthesis of this compound, alkyllithiums such as n-butyllithium (n-BuLi) or metal amides like lithium diisopropylamide (LDA) are employed to selectively remove a proton from the C5 position of a protected furan-2-carboxaldehyde derivative. google.comiust.ac.ir The high polarity of the carbon-lithium bond renders the carbon atom strongly nucleophilic and basic, facilitating the deprotonation of the furan ring, which is one of the earliest examples of aromatic ring metalation. wikipedia.orgiust.ac.ir

The reaction is typically carried out at very low temperatures, for instance, -40°C or below, to control reactivity and prevent side reactions. google.comgoogle.com The choice of organolithium reagent and reaction conditions can influence the efficiency of the metalation step. For example, some methods describe the use of n-BuLi in ether, while others employ LDA in solvents like tetrahydrofuran (B95107) (THF). chemicalbook.comgoogle.comgoogle.com The resulting (furan-2-yl)lithium species is a key intermediate that is immediately treated with an electrophile to form the carbon-boron bond. doi.org

While organolithium reagents are more common for this specific synthesis, Grignard reagents (organomagnesium compounds) represent another class of organometallics used for forming carbon-boron bonds. nih.govnih.gov The general principle involves reacting a Grignard reagent with a boron electrophile. However, the direct reaction of Grignard reagents with standard boron sources like trialkylborates can be problematic, often leading to a mixture of products from multiple additions of the Grignard reagent to the boron center. google.com This lack of selectivity can complicate the synthesis and purification of the desired boronic acid. Consequently, the use of Grignard reagents for the direct synthesis of this compound is less frequently reported in comparison to organolithium-based methods.

Boric acid esters, such as trialkyl borates, are essential electrophiles in the synthesis of boronic acids from organometallic intermediates. wiley-vch.de Once the furan ring is metalated by an organolithium reagent, a boric acid ester is added to the reaction mixture. The electron-deficient boron atom of the ester is readily attacked by the nucleophilic carbanionic furan species. nih.gov This step forms a borate (B1201080) complex, which, upon acidic work-up (hydrolysis), yields the final boronic acid product. google.comgoogle.com

Commonly used boric acid esters for this purpose include trimethylborate, triisopropylborate, and tributyl borate. google.comgoogle.com The selection of the specific ester can impact reaction conditions and outcomes. For instance, one documented synthesis involves metalating furfural diethyl acetal (B89532) with butyl lithium and subsequently trapping the lithiated intermediate with trimethylborate. google.com Another preparation describes the use of triisopropylborate with the same lithiated furan derivative. google.com

| Metalating Agent | Boric Acid Ester | Starting Material | Reported Yield | Reference |

|---|---|---|---|---|

| n-Butyllithium | Trimethylborate | Furfuraldiethylacetal | 26% | google.com |

| n-Butyllithium | Triisopropylborate | Protected Furfural | Not Isolated | google.com |

| Lithium Diisopropylamide (LDA) | Triisopropylborate | Furfuraldiethylacetal | 75% | chemicalbook.comgoogle.com |

The high reactivity of the formyl group towards nucleophiles like organolithium reagents makes its protection a crucial step in the synthetic sequence. acs.org Attempting to directly metalate 2-furaldehyde would result in the organometallic reagent adding to the carbonyl carbon rather than deprotonating the furan ring. Therefore, the aldehyde functionality is temporarily converted into a less reactive group that is stable to the strongly basic and nucleophilic conditions of the metalation step. google.comdoi.org

The most common strategy for protecting the formyl group in this context is its conversion to an acetal. doi.org This is typically achieved by reacting 2-furaldehyde with an alcohol or a diol under acidic conditions. The resulting acetal is stable under the basic conditions required for metalation but can be easily hydrolyzed back to the aldehyde during the acidic work-up phase of the reaction. acs.org

Common protecting groups include the diethyl acetal, formed using ethanol, and cyclic acetals, such as the ethylene (B1197577) acetal, formed using ethylene glycol. doi.org Cyclic acetals are often favored due to their increased stability. acs.org For example, a well-documented preparative method involves the metalation of the diethyl or ethylene acetal of furfural with n-BuLi, followed by trapping with a trialkylborate and subsequent aqueous workup, which also serves to deprotect the acetal and reveal the formyl group. doi.org This integrated protection-metalation-deprotection strategy allows for a streamlined synthesis of the target molecule, this compound. google.com

Strategies Involving Protected Furfural Derivatives

Subsequent Metalation and Borate Addition

A prevalent method for synthesizing this compound involves a metalation step followed by the addition of a borate ester. google.comgoogle.com This strategy typically begins with a furan derivative where the reactive aldehyde group is protected, commonly as a diethyl acetal, to prevent side reactions. google.comdoi.org The protected furan is then treated with a strong base, such as an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the carbon atom at the 5-position, creating a lithiated furan intermediate. google.comgoogle.com

This highly reactive intermediate is then quenched by the addition of a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. google.comgoogle.com The final step involves an acidic workup, which hydrolyzes the borate ester and removes the protecting group from the formyl functionality, yielding the desired this compound. google.com A notable synthesis achieved a 75% yield of an off-white product by adding an LDA solution to a mixture of 2-(diethoxymethyl)furan (B84415) and triisopropyl borate at a controlled temperature of -10 °C to 0 °C, followed by an acidic quench with hydrochloric acid. chemicalbook.com

| Starting Material | Base | Borate Ester | Yield | Reference |

| 2-(diethoxymethyl)furan | Lithium diisopropylamide (LDA) | Triisopropyl borate | 75% | chemicalbook.com |

| Furfuraldiethylacetal | n-Butyllithium | Trimethylborate | 26% | google.comgoogle.com |

| 2-Furaldehyde diethylacetal | Methyllithium | Tributyl borate | Not specified | google.com |

Synthesis from Halogenated Furan Precursors

An alternative route to this compound utilizes halogenated furan precursors. This method involves a halogen-metal exchange followed by borylation. One documented procedure starts with 2-formyl-5-bromofuran. google.comgoogle.com The bromo-substituted furan is metalated using butyl lithium, which selectively replaces the bromine atom with lithium. The resulting lithiated species is then reacted with an n-butylborate. Subsequent acidic work-up furnishes this compound. google.comgoogle.com This particular pathway has been reported to produce white crystals of the final product with a yield of 15%. google.comgoogle.com

| Halogenated Precursor | Metalating Agent | Borate Source | Yield | Reference |

| 2-Formyl-5-bromofuran | Butyllithium (B86547) | n-Butylborate | 15% | google.comgoogle.com |

Advanced Synthetic Approaches and Innovations

Efforts to improve the synthesis of this compound have focused on increasing efficiency, yield, and purity, while simplifying reaction procedures. These advanced approaches aim to overcome challenges associated with traditional methods, such as the need for very low temperatures and tedious workups. google.com

One-Pot Synthesis Techniques

One-pot syntheses offer a streamlined approach by performing multiple reaction steps in a single vessel without isolating intermediates. This can significantly improve efficiency and reduce waste. In the context of furan boronic acids, a practical one-pot synthesis has been described for 5-aryl-2-furaldehydes, which proceeds via a palladium-mediated Suzuki coupling. This process utilizes in situ generated 5-(diethoxymethyl)-2-furylboronic acid, highlighting the potential for generating the boronic acid and using it directly in a subsequent transformation without the need for isolation. google.comgoogle.com Although this example focuses on a derivative, the principle demonstrates an advanced strategy that can enhance the utility of the boronic acid synthesis.

Palladium-Mediated Methods

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound is frequently used as a substrate in palladium-catalyzed reactions like the Suzuki coupling, palladium-mediated methods can also be employed for its synthesis. google.com General palladium-catalyzed methods have been developed for the direct synthesis of arylboronic acids from aryl chlorides using reagents like tetrahydroxydiboron. nih.gov These methods offer a simplified and efficient route to various boronic acids and can be extended to heteroaromatic systems, representing a potential advanced approach for the synthesis of this compound from a suitable halogenated furan precursor. nih.gov

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction conditions is crucial for developing robust and scalable synthetic protocols for this compound. Key parameters that are often adjusted include temperature, solvent, and the nature of the reactants. The goal is to maximize the yield and purity of the final product while ensuring the stability of the compound, which can sometimes decompose if prepared by unoptimized methods. google.com

Temperature Control in Synthetic Protocols

Temperature is a critical factor in the synthesis of this compound, particularly during the metalation and workup stages. google.comgoogle.com The metalation step, where the furan ring is deprotonated, is highly exothermic and is typically carried out at very low temperatures to prevent side reactions and decomposition.

Reported temperature ranges for the addition of the base (e.g., LDA or butyllithium) vary, with optimal conditions often between -20 °C and 0 °C. google.comgoogle.com Some protocols even call for temperatures as low as -40 °C. google.comgoogle.com Maintaining the temperature in the range of -10 °C to 0 °C during the addition of LDA has been shown to be effective. google.comchemicalbook.com The subsequent acidic workup also requires temperature control, with a preferred range of 10 °C to 50 °C, to ensure the stable formation and isolation of the boronic acid. google.comgoogle.com Careful management of the temperature profile throughout the reaction is essential for achieving high yields and purity. google.com

| Reaction Step | Temperature Range | Preferred Range | Reference |

| Base Addition (Metalation) | -100 °C to 30 °C | -20 °C to 0 °C | google.comgoogle.com |

| Acidic Workup | -10 °C to 70 °C | 10 °C to 50 °C | google.comgoogle.com |

Role of Solvents in Reaction Efficiency

The synthesis of this compound involves a metalation reaction followed by quenching with a boric acid ester. The choice of solvent is crucial in this process, influencing the solubility of reactants and the stability of the reactive intermediates. While detailed comparative studies on reaction efficiency across different solvents are not extensively documented in the provided literature, specific solvents are noted for their utility in the synthetic pathway.

Ethereal solvents are commonly employed. For instance, the metalation of furfuraldiethylacetal with butyllithium has been successfully carried out in ether. google.comgoogle.com Other suitable solvents for the reaction mixture include tetrahydrofuran (THF), 1,2-dimethoxyethane (B42094) (DME), and 1,4-dioxane, which can be used individually or as mixtures. google.com The selection of these aprotic ethereal solvents is typical for reactions involving organolithium reagents, as they can solvate the lithium cation, thereby enhancing the reactivity of the base.

The compound itself exhibits solubility in a range of solvents, which is more relevant for purification and subsequent reactions. doi.org These include aqueous n-butanol, aqueous ethanol, dimethylacetamide (DMA), dimethylformamide (DMF), isopropanol, and toluene. doi.org

Table 1: Solvents Used in the Synthesis of this compound

| Solvent | Role in Synthesis | Reference |

| Ether | Reaction solvent for metalation | google.comgoogle.com |

| Tetrahydrofuran (THF) | Optional reaction solvent | google.com |

| 1,2-Dimethoxyethane (DME) | Optional reaction solvent | google.com |

| 1,4-Dioxane | Optional reaction solvent | google.com |

Acidic Work-up and Isolation Procedures

Following the borylation step, an acidic work-up is essential to hydrolyze the borate ester intermediate and precipitate the desired boronic acid. google.comgoogle.com This procedure can be performed by adding the reaction mixture to an acid or, alternatively, adding an acid to the reaction mixture. google.com

The work-up is conducted using an aqueous acid. google.com Several acids are suitable for this purpose, including hydrochloric acid, sulfuric acid, citric acid, acetic acid, and formic acid, or mixtures thereof. google.comgoogle.com The temperature during the acidic work-up is a key parameter and is typically controlled within a range of -20°C to 70°C. google.com Preferred temperature ranges are between 0°C and 60°C, with a more specific range of 10°C to 50°C being most preferred. google.comgoogle.com In one documented procedure, the reaction mixture was transferred to precooled aqueous hydrochloric acid while ensuring the temperature did not exceed 30°C. google.com

Once the this compound has precipitated, it is isolated from the reaction mixture. google.comgoogle.com Standard laboratory techniques are employed for this separation, primarily filtration. google.comgoogle.com Other methods such as centrifugation and crystallization can also be utilized for the isolation of the crude product. google.comgoogle.com The isolated solid, often a tan slurry, is then typically washed, for example with cold water, before drying. chemicalbook.com

Table 2: Summary of Acidic Work-up and Isolation Conditions

| Parameter | Details | Reference |

| Acids Used | Hydrochloric acid, sulfuric acid, citric acid, acetic acid, formic acid | google.comgoogle.com |

| Temperature Range | -20°C to 70°C (Preferred: 10°C to 50°C) | google.comgoogle.com |

| Isolation Methods | Filtration, Centrifugation, Crystallization | google.comgoogle.com |

Recrystallization for Enhanced Purity

After initial isolation, the crude this compound can be further purified to remove residual impurities. google.comgoogle.com Recrystallization is a highly effective method for achieving enhanced purity, yielding the product as a white crystalline solid. google.com

The choice of solvent is critical for successful recrystallization. Polar solvents are generally preferred for this purpose. google.comgoogle.com Specifically, a mixture of acetonitrile (B52724) and water has been shown to be an effective solvent system. google.comgoogle.com Purification can also be achieved by acid-promoted precipitation from an aqueous solution or by recrystallization from water alone. doi.org

A specific, high-yield recrystallization procedure has been described:

A slurry of 130 g of crude this compound is prepared in 900 mL of acetonitrile and 400 mL of water. google.com

The mixture is heated to reflux, at which point all the solids dissolve, forming a dark solution. google.com

The solution is then cooled overnight to 0°C, allowing the purified product to crystallize. google.com

The resulting slurry is filtered, and the collected solid is washed with 100 mL of acetonitrile. google.com

After drying, this process yields 116.7 g of this compound as a white crystalline solid, corresponding to a 90% recovery yield. google.com

Table 3: Recrystallization Parameters for this compound

| Parameter | Details | Reference |

| Purpose | Enhance purity of the final product | google.comgoogle.com |

| Preferred Solvents | Polar solvents; Acetonitrile, Water, and mixtures thereof | google.comgoogle.com |

| Example Yield | 90% recovery | google.com |

| Final Product Form | White crystalline solid | google.com |

Reactivity and Reaction Mechanisms of 2 Formylfuran 5 Boronic Acid

Fundamental Reaction Types

2-Formylfuran-5-boronic acid is a versatile bifunctional reagent that participates in a variety of chemical transformations. cymitquimica.comchemicalbook.com Its reactivity is primarily centered around the boronic acid and formyl functional groups. The boronic acid moiety makes it a key participant in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. xdbiochems.comgoogle.com The aldehyde group can undergo typical aldehyde reactions, and its presence offers a site for further synthetic modifications. cymitquimica.comchemicalbook.com

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. This compound is a valuable building block in this context, primarily due to the reactivity of its boronic acid group in palladium-catalyzed transformations. xdbiochems.comgoogle.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. google.comrsc.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. google.comresearchgate.net this compound serves as the organoboron component in these reactions, coupling with various aryl and vinyl halides. xdbiochems.comgoogle.com

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Reactant in Suzuki Coupling with Aryl Bromides

This compound is frequently employed as a reactant in Suzuki-Miyaura coupling reactions with aryl bromides. nih.gov This includes reactions with both activated and deactivated aryl bromides. The coupling with aryl bromides provides a direct route to 5-aryl-2-furaldehydes, which are important intermediates in the synthesis of various organic molecules. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. google.comnih.gov Studies have shown that even sterically hindered aryl bromides can be successfully coupled with this compound under optimized conditions. diva-portal.orgrecercat.cat

Reactant in Suzuki Coupling with Aryl Chlorides

While aryl bromides are common coupling partners, this compound also participates in Suzuki-Miyaura coupling with activated aryl chlorides. Aryl chlorides are often more challenging substrates for Suzuki coupling than the corresponding bromides or iodides due to the strength of the C-Cl bond. However, the use of specialized catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, allows for the efficient coupling of this compound with these less reactive partners. nih.gov

Role in the Synthesis of Biaryls

A primary application of this compound in Suzuki-Miyaura coupling is the synthesis of biaryls. google.comresearchgate.net By coupling with a variety of aryl halides, a diverse range of biaryl compounds containing a formyl-substituted furan (B31954) ring can be accessed. diva-portal.orgrecercat.cat These structures are of interest in medicinal chemistry and materials science. The Suzuki-Miyaura reaction offers a powerful and flexible method for constructing these complex molecular architectures. google.comrsc.org For instance, highly functionalized biaryls have been successfully synthesized through the Suzuki-Miyaura cross-coupling reaction catalyzed by palladium nanoparticles supported on a functionalized mesoporous metal-organic framework (MOF). recercat.cat

Stereocontrolled Synthesis of Stilbene (B7821643) Derivatives

While direct participation of this compound in the synthesis of stilbene derivatives is not extensively documented in the provided context, a related study describes a general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives. This is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with aryl bromides. This highlights the utility of the Suzuki-Miyaura reaction, a class of reactions where this compound is a key player, in controlling stereochemistry.

Chan-Evans-Lam Coupling

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids. google.comcymitquimica.com This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. google.com The general mechanism involves the formation of a copper-aryl complex, followed by the interaction with an amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate yields the desired arylated product. google.com The reaction can often be performed at room temperature and is open to the air, adding to its practical advantages. google.com

While the CEL coupling is a versatile method for the N-arylation and O-arylation of a wide range of substrates, including imidazoles, amines, and phenols, with arylboronic acids, its application with heteroarylboronic acids like this compound has been a subject of investigation. cymitquimica.comrsc.orguobasrah.edu.iq For instance, studies on the N-arylation of 2-imidazolines and 2-nitroimidazole (B3424786) with various arylboronic acids have demonstrated the broad scope of this reaction. rsc.orguobasrah.edu.iq However, research involving borylation of furfural (B47365) derivatives has indicated that subsequent Chan-Evans-Lam coupling catalyzed by copper on these furan-boron platforms can be unsuccessful. nih.gov This suggests that the specific electronic and steric properties of the this compound substrate can influence the outcome of the CEL coupling.

Covalent Bond Formation with Diols

A characteristic reaction of boronic acids, including this compound, is the reversible covalent-bond formation with diols to form boronate esters. pearson.com This reaction is particularly efficient with 1,2- and 1,3-diols. The boronic acid acts as a Lewis acid, interacting with the diol in an aqueous solution to form a stable cyclic boronate ester. pearson.com This esterification is a rapid and reversible process, with the equilibrium being sensitive to factors such as the pH of the solution, the pKa of the boronic acid and the diol, and the steric and electronic nature of both reactants. pearson.com

The formation of the boronate ester is generally more favorable at higher pH values, where the boronic acid exists in its more reactive tetrahedral boronate ion form. pearson.com The unique ability to form these stable complexes has led to the use of boronic acid-containing compounds in the development of sensors for saccharides, which possess the necessary diol functionality. pearson.com

Reactions Involving the Formyl Group

The aldehyde (formyl) group at the C2 position of the furan ring provides a reactive site for a variety of classical carbonyl transformations.

Condensation Reactions

The formyl group of this compound readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel condensation. This reaction is a fundamental carbon-carbon bond-forming method used to synthesize α,β-unsaturated compounds. libretexts.org The reaction is typically catalyzed by a weak base and involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the unsaturated product. libretexts.org For example, this compound has been used in Knoevenagel condensations with N-substituted rhodanines in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine (B32323) to produce a series of furan derivatives.

Another important condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction involves the use of a phosphorus ylide (Wittig reagent), which acts as a nucleophile and attacks the formyl group. The resulting intermediate, a betaine, collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene and a stable triphenylphosphine (B44618) oxide. The Wittig reaction is highly versatile and allows for the formation of a double bond at a specific location. While general for aldehydes, specific studies detailing the Wittig reaction with this compound demonstrate its utility in synthesizing more complex molecules. The presence of furan rings on the phosphorus atom in the ylide has been shown to improve the (Z)-selectivity of the alkene product.

Table 1: Examples of Condensation Reactions with this compound

| Reaction Type | Reactant | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel | N-substituted rhodanine (B49660) | 2,2,6,6-tetramethylpiperidine | 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans | |

| Wittig | Phosphorus ylide | Base (e.g., n-BuLi) | Substituted alkenes |

Oxidation Reactions

The formyl group of this compound can be oxidized to a carboxylic acid group. This transformation can be achieved using various oxidizing agents. For instance, in a related compound, 4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid, the formyl group can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. This reaction converts the aldehyde into a higher oxidation state, yielding 5-carboxy-2-furanboronic acid, a trifunctional molecule with potential for further synthetic elaboration.

Reduction Reactions

Conversely, the formyl group can be reduced to a hydroxymethyl (alcohol) group. This reduction can be accomplished using a variety of reducing agents. A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). In the case of 4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid, the formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction provides access to 5-(hydroxymethyl)furan-2-boronic acid, another versatile building block. A specific example is the reductive amination of 5-[4-(tetrahydro-2H-pyran-2-yloxy)quinazoline-6-yl]furan-2-carbaldehyde with 2-(methylsulfonyl)ethanamine using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Substitution Reactions

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions on the furan ring are not equivalent, with the C2 and C5 positions (α-positions) being more reactive towards electrophiles than the C3 and C4 positions (β-positions).

In this compound, both α-positions are substituted. The formyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Similarly, the boronic acid group is also electron-withdrawing. Therefore, any electrophilic substitution would be expected to occur at the less deactivated available positions, C3 or C4. The directing influence of an electron-withdrawing substituent at the C2 position of a furan ring typically directs incoming electrophiles to the C4 position. uobasrah.edu.iq The presence of a second electron-withdrawing group at C5 would further influence this regioselectivity.

While the furan ring itself is generally not susceptible to nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups can, in some cases, facilitate such reactions. However, for this compound, reactions at the boronic acid or formyl group are more common synthetic pathways.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is centrally defined by its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Understanding the mechanistic details of these transformations is crucial for optimizing reaction conditions and maximizing product yields.

Palladium-Catalyzed Transmetalation Pathways

Transmetalation is the pivotal step in the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium(II) center. wikipedia.org This process regenerates the palladium catalyst and forms the new carbon-carbon bond upon reductive elimination. wikipedia.org For boronic acids like this compound, two primary pathways for transmetalation are generally considered: the boronate pathway and the oxo-palladium pathway. rsc.orgcymitquimica.com

The Boronate Pathway: In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic, tetra-coordinate boronate species (e.g., [R-B(OH)₃]⁻). cymitquimica.comnih.gov This activated boronate then reacts directly with the palladium(II) halide complex (LₙPd(Ar)X), displacing the halide and transferring the furan group to the palladium center. wikipedia.orgnih.gov This pathway is often favored in homogeneous basic media. rsc.org

The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a more electrophilic palladium-hydroxo (LₙPd(Ar)OH) or palladium-alkoxo species. rsc.orgcymitquimica.com This species then reacts with the neutral, tri-coordinate boronic acid. rsc.org Kinetic studies have suggested that for many boronic acids, this pathway can be faster than the boronate pathway, particularly in biphasic reaction media where the concentration of the unreactive trihydroxyboronate in the organic phase is limited. rsc.org

The operative pathway for this compound depends on specific reaction conditions, including the base, solvent system, and ligands used. The electron-withdrawing nature of the formyl group can influence the acidity and nucleophilicity of the boron species, thereby affecting the kinetics of each pathway.

Influence of Lewis Acidity on Reactivity

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.gov The Lewis acidity of this compound plays a significant role in its reactivity. The electron-withdrawing formyl group increases the Lewis acidity of the boron center compared to unsubstituted furanboronic acid. This enhanced acidity facilitates the coordination of Lewis bases, such as hydroxide ions, to form the tetrahedral boronate complex required for the boronate transmetalation pathway. rsc.orgfishersci.com

However, the reactivity of boronic acids is a delicate balance. While increased Lewis acidity can promote the formation of the reactive boronate, it can also render the C-B bond more susceptible to cleavage through side reactions. Boronic esters, such as the pinacol or MIDA (N-methyliminodiacetic acid) esters of this compound, are generally less Lewis acidic than the parent boronic acid. rsc.org This is because the oxygen lone pairs of the diol group conjugate with the empty boron p-orbital, reducing its electron deficiency. rsc.org Consequently, boronic esters are typically less reactive in transmetalation but exhibit greater stability towards side reactions. rsc.org This property is often exploited in "slow-release" strategies to control the concentration of the active boronic acid in the reaction mixture. researchgate.netwikipedia.org

Side Reactions and Their Mitigation in Synthesis

In the application of this compound in synthesis, several competing side reactions can occur, which may lower the yield of the desired cross-coupled product. rsc.org The furan ring, particularly when substituted with an electron-withdrawing group, makes this compound susceptible to certain degradation pathways.

Protodeboronation

Protodeboronation is a common and often problematic side reaction in Suzuki-Miyaura couplings, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org For this compound, this would result in the formation of 2-furaldehyde. Heteroarylboronic acids are particularly prone to this reaction. rsc.orgwiley.com The process can be catalyzed by acid or base. rsc.orgwikipedia.org The base-catalyzed pathway is highly relevant under typical Suzuki-Miyaura conditions. rsc.org The instability of 2-heteroaryl boronic acids, such as 2-furanylboronic acid, is well-documented; for instance, 2-furanylboronic acid was reported to lose 90% of its activity after 15 days of storage at room temperature due to degradation. rsc.org

Mitigation Strategies:

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate, is a primary strategy. rsc.orgwiley.com These esters act as "slow-release" reservoirs, hydrolyzing under the reaction conditions to provide a low, steady concentration of the active boronic acid. researchgate.netwikipedia.org This minimizes the opportunity for protodeboronation to occur. rsc.org

Anhydrous Conditions: Employing anhydrous conditions with boronic esters can circumvent protodeboronation by enabling direct transmetalation of the ester without prior hydrolysis to the vulnerable boronic acid. wiley.com

Optimized Catalyst Systems: Using highly active palladium catalysts can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. wiley.com

Oxidation

Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding a hydroxyl group (a phenol (B47542) in the case of arylboronic acids). rsc.org For this compound, this would lead to the formation of 5-formyl-2-hydroxyfuran. This side reaction is often mediated by peroxide impurities that can form in ethereal solvents like THF or dioxane upon exposure to air. rsc.orgoakwoodchemical.com The mechanism involves the attack of a peroxide anion on the boron atom, followed by a 1,2-migration of the furan group from the boron to the oxygen atom. pnas.orgrsc.org

Mitigation Strategies:

Solvent Purification: Using freshly distilled solvents to remove peroxide impurities is a common preventative measure. rsc.org

Use of Stabilizers: The addition of radical inhibitors such as Butylhydroxytoluene (BHT) can suppress peroxide formation. rsc.orgrsc.org

Inert Atmosphere: Conducting reactions under a nitrogen or argon atmosphere minimizes contact with oxygen, thereby reducing both peroxide formation in the solvent and direct oxidation pathways. researchgate.net

Stable Boron Reagents: Forming boralactones, where an intramolecular carboxyl group coordinates to the boron, has been shown to dramatically increase oxidative stability by diminishing electron density on the boron. pnas.orgnih.gov

Palladium-Catalyzed Homocoupling

Palladium-catalyzed homocoupling is another side reaction that results in the dimerization of the boronic acid, producing 5,5'-bis(2-furaldehyde). This can occur via two main mechanisms. rsc.orgyonedalabs.com The first involves the reductive activation of a Pd(II) precatalyst to the active Pd(0) species, where two molecules of the boronic acid are consumed to form the dimer. rsc.orgyonedalabs.com The second is a Pd(II)-mediated oxidative homocoupling, which is often promoted by the presence of oxygen. researchgate.netyonedalabs.com

Mitigation Strategies:

Thorough Degassing: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (like nitrogen or argon) before adding the catalyst can significantly suppress homocoupling. researchgate.netacs.org

Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent the need for reductive activation, though these catalysts can be sensitive to air. yonedalabs.com

Addition of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, thereby inhibiting the Pd(II)-mediated homocoupling pathway. researchgate.netacs.org

Table 1: Summary of Side Reactions and Mitigation Strategies

| Side Reaction | Product from this compound | Common Causes | Mitigation Strategies |

|---|---|---|---|

| Protodeboronation | 2-Furaldehyde | Acidic or basic conditions, water, inherent instability of heteroaryl C-B bond | Use stable boronic esters (pinacol, MIDA); employ "slow-release" conditions; use highly active catalysts. rsc.orgresearchgate.netwikipedia.orgwiley.com |

| Oxidation | 5-Formyl-2-hydroxyfuran | Peroxides in solvents, reactive oxygen species | Use freshly distilled solvents; add stabilizers (e.g., BHT); maintain an inert atmosphere. rsc.orgrsc.org |

| Homocoupling | 5,5'-Bis(2-furaldehyde) | Reductive activation of Pd(II) precatalysts; presence of oxygen | Thoroughly degas reaction mixture; use Pd(0) sources; add mild reducing agents (e.g., potassium formate). researchgate.netyonedalabs.comacs.org |

Applications in Organic Synthesis and Medicinal Chemistry

Advanced Organic Synthesis

In the realm of organic synthesis, 2-Formylfuran-5-boronic acid is prized for its ability to participate in a variety of chemical reactions, most notably palladium-catalyzed cross-coupling reactions. xdbiochems.comcymitquimica.com This reactivity is fundamental to its role in constructing elaborate organic structures.

This compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. guidechem.comchemimpex.com The boronic acid functional group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. xdbiochems.com This allows for the furan (B31954) ring to be efficiently coupled with various aryl or vinyl halides, providing a pathway to intricate molecular structures that would be otherwise difficult to assemble. xdbiochems.com The compound's unique structure and reactivity make it a key component for chemists aiming to enhance the efficiency of synthesizing complex targets. chemimpex.com

The compound is frequently employed as a bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. cymitquimica.comchemicalbook.comfishersci.ca These systems are of interest for their electronic and photophysical properties. In a typical application, this compound reacts cleanly with a range of heteroaryl bromides under Suzuki-Miyaura conditions. researchgate.net This reaction yields 2-formyl-5-heteroarylfuran derivatives, which can be further modified, for example, through Wittig olefination reactions to create even more complex conjugated systems. researchgate.net

The capacity of this compound to facilitate cross-coupling reactions enables the construction of complex and novel molecular architectures. chemimpex.com Researchers have utilized this compound as a key component in synthesizing larger, well-defined structures, such as furan-containing aromatic esters. Although some attempts to create certain structures like C3-symmetric star-shaped molecules via Suzuki-Miyaura coupling with FFBA were not successful, its utility in other complex constructions is well-established. acs.org The dual functionality of the aldehyde and boronic acid groups provides multiple reaction sites for sequential or orthogonal chemical modifications, paving the way for diverse and sophisticated molecular designs. cymitquimica.com

This compound is a logical precursor for the synthesis of 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid. Synthetic strategies can be designed based on analogous bifuran systems. A common approach involves the Suzuki-Miyaura cross-coupling reaction, where an appropriately substituted bromofuran ester or acid is coupled with a furan boronic acid derivative. Specifically, the synthesis could involve the coupling of this compound with a suitable 5-bromofuran-2-carboxylic acid derivative to form the central 2,2'-bifuran (B1329537) backbone, directly incorporating the required formyl and carboxylic acid functionalities. vulcanchem.com

Medicinal Chemistry

In medicinal chemistry, the structural motifs accessible from this compound are highly valuable. The furan ring is a common scaffold in many biologically active compounds, and the ability to readily functionalize it makes FFBA a key starting material. xdbiochems.comchemimpex.com

This compound is a crucial reactant in the synthesis of a variety of biologically active molecules, making it a valuable tool in the design of novel drug candidates. chemimpex.comchemicalbook.comfishersci.ca Its unique boronic acid functionality can be leveraged to develop targeted therapeutic agents. chemimpex.com Researchers have successfully incorporated this building block into synthetic pathways for several classes of potential inhibitors targeting various diseases. fishersci.casigmaaldrich.com Its application is particularly noted in cancer research and for the development of targeted drug delivery systems. chemimpex.com

The table below details some of the specific classes of biologically active molecules synthesized using this compound as a key reactant.

| Target Class of Inhibitor | Therapeutic Area | Reference |

| HIF-1 (Hypoxia-inducible factor 1) inhibitors | Cancer | fishersci.casigmaaldrich.com |

| Ephrin binding inhibitors | Cancer, Neurological Disorders | fishersci.casigmaaldrich.com |

| HIV-1 Integrase inhibitors | HIV/AIDS | fishersci.casigmaaldrich.com |

| Epidermal Growth Factor Receptor (EGFR) inhibitors | Cancer | fishersci.casigmaaldrich.com |

Synthesis of Biologically Active Molecules

The strategic placement of a formyl group and a boronic acid on the furan ring makes this compound a highly valuable reagent in the synthesis of molecules with significant biological activities. Its utility has been demonstrated in the creation of various classes of inhibitors targeting key proteins involved in a multitude of disease pathways.

HIF-1 Inhibitors

Hypoxia-inducible factor-1 (HIF-1) is a crucial transcription factor in cellular adaptation to low oxygen levels and is a key target in cancer therapy. The synthesis of potent HIF-1α inhibitors has been achieved utilizing this compound. In one such example, a 1-benzyl indazole derivative, known as YC-1, has been the basis for developing new inhibitors. koreascience.kr A derivative of YC-1 containing a difluorobenzyl group demonstrated a significant improvement in HIF-1α inhibitory potency, with an IC50 value of 0.1 μM, a 20-fold increase compared to the 2 μM of the original compound. koreascience.kr The synthesis of these potent inhibitors involves a critical Suzuki coupling reaction between a protected 3-iodoindazole and this compound, showcasing the latter's importance in accessing this class of compounds. koreascience.kr

The synthetic route commences with the iodination of indazole, followed by the protection of the N-1 position. koreascience.kr The subsequent palladium-catalyzed Suzuki coupling with this compound introduces the essential furan moiety. koreascience.kr Further modifications, including deprotection and benzylation, lead to the final inhibitor. koreascience.kr

Disalicylic Acid-Furanyl Derivatives (Ephrin Binding Inhibition)

Ephrin receptors, a family of receptor tyrosine kinases, and their ephrin ligands are implicated in numerous physiological and pathological processes, including cancer progression and angiogenesis. Small molecules that can disrupt the Eph-ephrin interaction are therefore of significant therapeutic interest. Research has identified a disalicylic acid-furanyl derivative as a notable inhibitor of ephrin binding to a subset of Eph receptors. researchgate.net

A screening of salicylic (B10762653) acid derivatives led to the discovery of a disalicylic acid-furanyl compound that inhibits the binding of ephrin-A5 to the EphA4 receptor with an IC50 of 3 μM in ELISA-based assays. researchgate.nettandfonline.comresearchgate.net This compound is believed to bind to the ephrin-binding pocket of EphA4 and also shows activity against other Eph receptors. researchgate.net Furthermore, this derivative has been shown to inhibit the phosphorylation of EphA2 and EphA4 in cells stimulated with ephrin, without affecting the phosphorylation of the non-target EphB2 receptor. researchgate.net While the specific synthesis of this disalicylic acid-furanyl derivative using this compound is a logical extension, detailed synthetic reports directly employing this starting material for this specific class of inhibitors are still emerging.

HIV-1 Integrase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. lookchem.cnoakwoodchemical.com this compound has proven to be a key reagent in the synthesis of novel HIV-1 inhibitors. chemicalbook.comtandfonline.com

In a notable study, a series of rhodanine (B49660) derivatives were synthesized and evaluated for their anti-HIV-1 activity. nih.gov The synthesis involved a Suzuki reaction between methyl 4-iodosalicylate and this compound to produce methyl 4-(5-formylfuran-2-yl)-2-hydroxybenzoate. nih.gov This intermediate was then hydrolyzed to the corresponding carboxylic acid, which was subsequently used in a multicomponent reaction to generate the final rhodanine derivatives. nih.gov

These compounds demonstrated potent antiviral activity, with some derivatives inhibiting HIV-1 replication at nanomolar concentrations. nih.gov For instance, the parent compound of one series exhibited an EC50 of 6.9 nM against the AD8 HIV strain and 4.0 nM against the NL4.3 strain. nih.gov Another derivative, compound 9a, showed comparable efficacy with EC50 values of 7.5 nM and 5.4 nM against the AD8 and NL4.3 strains, respectively. nih.gov

| Compound | HIV-1 Strain | EC50 (nM) |

| Parent Rhodanine Derivative | AD8 | 6.9 |

| NL4.3 | 4.0 | |

| Derivative 9a | AD8 | 7.5 |

| NL4.3 | 5.4 |

This table presents the 50% effective concentration (EC50) values for selected rhodanine derivatives against different HIV-1 strains.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a well-established target in oncology, and inhibitors of its tyrosine kinase activity are crucial in the treatment of various cancers. This compound is a key intermediate in the synthesis of the potent dual EGFR/ErbB2 inhibitor, Lapatinib. google.comarkat-usa.org

The synthesis of Lapatinib involves a Suzuki cross-coupling reaction between a protected 6-iodoquinazoline (B1454157) intermediate and this compound. google.com This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) in the presence of a palladium catalyst, such as palladium tris(dibenzylideneacetone), and a ligand like triphenylarsine (B46628) or triphenylphosphine (B44618), with a base like potassium carbonate. google.com The resulting 5-(4-(tetrahydro-2H-pyran-2-yloxy)quinazolin-6-yl)furan-2-carbaldehyde is a crucial intermediate that undergoes further reactions, including reductive amination, to yield Lapatinib. google.com This synthetic strategy highlights the indispensable role of this compound in constructing the core structure of this important anticancer drug.

Quinoxaline (B1680401)–Arylfuran Derivatives as Antitumor Agents

Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer properties. nih.gov In an effort to discover novel antitumor agents, a series of quinoxaline–arylfuran derivatives were designed and synthesized, with this compound serving as a pivotal reactant. nih.gov

The synthetic route involves the initial preparation of arylfuran derivatives through a Suzuki coupling reaction between a bromo-substituted precursor and this compound. nih.gov These arylfuran intermediates are then reacted with various hydrazide compounds to generate the target quinoxaline–arylfuran hydrazone derivatives. nih.gov

The synthesized compounds were evaluated for their in vitro cytotoxic activity against several cancer cell lines. The derivative designated as QW12 was identified as a particularly potent agent, exhibiting a significant antiproliferative effect against HeLa cells with an IC50 value of 10.58 μM. nih.gov Further studies revealed that QW12 induces apoptosis and inhibits STAT3 phosphorylation, a key signaling pathway in cancer. nih.gov

| Compound | Cell Line | IC50 (μM) |

| QW12 | HeLa | 10.58 |

This table shows the in vitro cytotoxic activity (IC50) of the representative quinoxaline–arylfuran derivative QW12 against the HeLa cancer cell line.

Human Sirtuin 2 Inhibitors

Human sirtuin 2 (SIRT2), a member of the sirtuin family of deacetylases, is considered a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. mdpi.comnih.gov The discovery of novel and potent SIRT2 inhibitors has been advanced by the use of this compound in their synthesis.

Through the screening of an in-house compound library, a (5-phenylfuran-2-yl)methanamine (B3023609) derivative was identified as a hit. mdpi.com This led to the synthesis of a series of related compounds to explore their structure-activity relationship (SAR). mdpi.com The synthesis of these derivatives involves the use of precursors derived from this compound.

This research led to the identification of a potent inhibitor, compound 25, which displayed an IC50 value of 2.47 μM against SIRT2. mdpi.comnih.gov This potency was significantly greater than that of the known SIRT2 inhibitor AGK2, which has an IC50 of 17.75 μM. mdpi.comnih.gov The SAR studies indicated that the urea (B33335) linker and the presence of a pyridine (B92270) moiety were beneficial for the inhibitory activity. mdpi.com

| Compound | SIRT2 Inhibition IC50 (μM) |

| Compound 25 | 2.47 |

| AGK2 (Reference) | 17.75 |

This table compares the inhibitory potency (IC50) of the synthesized compound 25 against Human Sirtuin 2 (SIRT2) with the reference inhibitor AGK2.

Targeted Drug Delivery Systems

The unique chemical properties of this compound make it a valuable component in the design of sophisticated drug delivery systems. chemimpex.com The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, which are common structural motifs in many biological molecules. chemimpex.comcymitquimica.com This characteristic is being explored for creating delivery vehicles that can target specific sites within the body, potentially increasing the efficacy of therapeutic agents. chemimpex.comnih.gov

The development of targeted drug delivery systems often involves modifying carrier molecules, such as polymers or nanoparticles, with compounds like this compound. chemimpex.comxdbiochems.com Its boronic acid group can act as a recognition unit, binding to specific biological targets like sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This interaction provides a mechanism for concentrating a therapeutic payload at the disease site, which could lead to more effective treatments. While research into phenylboronic acid derivatives has paved the way for this approach, the unique furan structure of this compound offers a different scaffold for creating novel drug delivery platforms. chemimpex.comnih.gov

Applications in Cancer Research

In the field of oncology, this compound serves as a key intermediate in the synthesis of novel compounds with potential anticancer activity. chemimpex.comnih.govnih.gov Researchers have utilized this compound to construct complex hybrid molecules, which have then been evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov Boronic acids, in general, have been investigated for their potential in cancer therapy. researchgate.netresearchgate.net

Several studies have demonstrated the utility of this compound in this area. For instance, it has been used as a starting material in the synthesis of new naphthoquinone-furan-2-cyanoacryloyl hybrids and quinoxaline–arylfuran derivatives. nih.govnih.gov Subsequent biological evaluation of these derivatives has identified compounds with significant anti-proliferative effects against a range of human cancer cells. nih.govnih.gov

One study involved the synthesis of thirty novel naphthoquinone-furan-2-cyanoacryloylamide and naphthoquinone-furan carboxamide derivatives starting from this compound. nih.gov The most active of these compounds, 5c , demonstrated significant inhibition rates against HCT116 (colon cancer) and HeLa (cervical cancer) cells. nih.gov

In another research effort, a series of quinoxaline–arylfuran hydrazone derivatives were synthesized using this compound as a key building block. nih.gov The resulting compounds were screened for their in vitro antitumor activity, with compound QW12 showing excellent inhibitory effects against multiple cancer cell lines. nih.gov

A related compound, 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid (FFCA) , which can be synthesized via a Suzuki-Miyaura coupling reaction involving 5-formylfuran-2-boronic acid, has also shown promise. In vitro studies revealed that FFCA induces apoptosis in cancer cells and exhibits potent activity against breast, colon, and liver cancer cell lines.

The table below summarizes the research findings for derivatives synthesized using this compound.

| Derivative Class | Starting Material | Active Compound Example | Target Cancer Cell Lines | Observed Activity |

| Naphthoquinone-furan-2-cyanoacryloyl Hybrids | This compound | 5c | HCT116, HeLa | 67.67% and 75.78% inhibition rates, respectively. nih.gov |

| Quinoxaline–arylfuran Derivatives | This compound | QW12 | HeLa, PC3, A549, HCT116 | Inhibition rates of 76.35%, 52.55%, 50.78%, and 65.43%, respectively. nih.gov |

| Bifuran Derivatives | 5-Formylfuran-2-boronic acid | FFCA | MCF-7, HCT-116, HepG2 | IC50 values of 15 µM, 12 µM, and 10 µM, respectively. |

Applications in Carbohydrate Chemistry

The unique structure of this compound also lends itself to applications within carbohydrate chemistry. chemimpex.com The boronic acid group's capacity to form stable, reversible complexes with diols is central to this utility, as carbohydrates are rich in diol functionalities. chemimpex.comcymitquimica.com This interaction allows the compound to be used in the synthesis of glycosylated molecules and in the development of sensors for detecting sugars. chemimpex.com

The formation of these stable complexes is a key principle that enables the use of boronic acid derivatives in various carbohydrate-related applications. chemimpex.com For example, this chemistry is fundamental to creating sensors that can detect the presence and concentration of specific sugars. Furthermore, the ability to reversibly bind to carbohydrates opens avenues for its use in separation and purification processes. The aldehyde group on the furan ring provides an additional reactive site for further chemical modifications, enhancing its versatility as a building block in complex carbohydrate synthesis. cymitquimica.comguidechem.com

Applications in Materials Science

Development of Boron-Based Reagents and Catalysts

The inherent reactivity of the boronic acid group makes 2-Formylfuran-5-boronic acid a useful building block for more complex boron-containing molecules. cymitquimica.com Boronic acids are known to engage in numerous chemical reactions, most notably the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemicalbook.comfishersci.de This capability allows for the synthesis of π-extended heteroarylfuran systems, where the furan (B31954) core is electronically connected to other aromatic systems. chemicalbook.comfishersci.ca These extended structures are investigated for their unique electronic and photophysical properties.

The dual functionality of the molecule, with both an aldehyde and a boronic acid group, enables its use as a bifunctional reagent. cymitquimica.comchemicalbook.com This means it can be used to construct more elaborate molecular frameworks through sequential or orthogonal chemical reactions, leading to the development of novel reagents and potentially catalytic systems for specialized applications in organic synthesis. cymitquimica.comresearchgate.net

Synthesis of Stable Dye-Sensitized Solar Cells

A significant application of this compound is as a reactant in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). chemicalbook.comfishersci.dechemicalbook.com DSSCs are a promising type of photovoltaic cell that mimics natural photosynthesis, using a photosensitizer (dye) to absorb light. nih.govsemanticscholar.org Metal-free organic dyes are highly sought after as alternatives to more expensive and less sustainable ruthenium-based dyes due to their high light-absorption capabilities, low environmental impact, and tunable structures. nih.govsemanticscholar.orgrsc.org

The inclusion of a furan moiety, derived from this compound, into the dye's molecular structure is reported to enhance the stability of the resulting DSSC. nih.govacs.org The furan ring can act as a π-spacer or linker within a donor-π-acceptor (D-π-A) dye architecture, which is a common design strategy for facilitating efficient intramolecular charge transfer upon light absorption. nih.govrsc.org

Research has demonstrated that this compound can be used as a key starting material in Suzuki coupling reactions to create larger, conjugated dye molecules. rsc.orgacs.org For instance, it has been coupled with 5-bromofuran-2-carbaldehyde to produce 2,2′-bifuran-5,5′-dicarbaldehyde, a precursor for various bi-anchoring dyes. rsc.org In another study, it was coupled with an advanced triarylamine fragment to synthesize the dye TAA-Fu, which was then tested in DSSCs. acs.org

The performance of these furan-containing dyes in DSSCs is an active area of research. Studies have shown that engineering the dye structure by incorporating furan units can lead to high power conversion efficiencies (PCE). For example, a D–A−π–A dye named WS5, which incorporates a 4,7-di(furan-2-yl)benzo[c] Current time information in Bangalore, IN.rsc.orghep.com.cnthiadiazole linker, achieved a PCE of 5.5%. nih.govacs.org Another set of dyes based on a quinacridone-furan structure (QA1-3) also showed promise, with one achieving a PCE of 7.70% and demonstrating excellent long-term stability over 1000 hours of light-soaking. rsc.org

| Dye Name | Key Structural Feature | Power Conversion Efficiency (η) | Reference |

|---|---|---|---|

| WS5 | 4,7-di(furan-2-yl)benzo[c] Current time information in Bangalore, IN.rsc.orghep.com.cnthiadiazole linker | 5.5% | nih.govacs.org |

| QA1 | Quinacridone-furan π-spacer | 7.70% | rsc.org |

| HB-3 | Bifuran and thiobarbituric units | 5.51% | rsc.org |

| TAA-Fu | Triarylamine donor with furan linker | Not specified | acs.org |

Bio-Derived Materials

The furan ring in this compound is a structural motif that can be sourced from the dehydration of C6 sugars found in biomass. This connection to renewable feedstocks makes the compound an attractive building block for creating bio-derived materials and polymers. xdbiochems.com Its bifunctional nature allows it to be incorporated into polymer chains or used to modify the surface of other bio-based materials, potentially imparting new functionalities. Research in this area explores the use of such platform chemicals to reduce the reliance on petrochemical resources for materials production.

Sensors for Detecting Sugars

The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols (compounds with two hydroxyl groups), such as those found in saccharides (sugars). cymitquimica.comrsc.orgnih.gov This interaction forms a cyclic boronate ester and can induce a change in the electronic properties of an attached signaling unit (a fluorophore or chromophore), leading to a detectable optical response like a change in fluorescence or color. rsc.orgspiedigitallibrary.org

This principle is the basis for developing sensors for sugar detection. rsc.orgnih.gov While research often focuses on phenylboronic acids, the fundamental mechanism applies to furan-based boronic acids as well. nih.gov By functionalizing a fluorescent molecule with a boronic acid receptor, sensors can be designed that "turn on" or change their fluorescence upon binding to a specific sugar. hep.com.cnspiedigitallibrary.org The strength and selectivity of this binding depend on the arrangement of the hydroxyl groups on the sugar. hep.com.cn For example, the binding affinity for mono-boronic acids typically follows the order: D-fructose > D-galactose > D-mannose > D-glucose. hep.com.cn The development of sensors based on this compound would involve coupling its formyl group or furan ring to a suitable signaling molecule to create a complete sensor system for saccharide detection in various applications. nih.gov

Derivatives and Analogues of 2 Formylfuran 5 Boronic Acid in Research

Boronic Ester Derivatives

Boronic esters are significant derivatives of boronic acids, formed by the condensation reaction between a boronic acid and a diol. This transformation of the boronic acid group into a boronate ester can enhance the compound's stability, particularly towards column chromatography, and modify its reactivity in cross-coupling reactions. rsc.org The choice of the diol is crucial as it influences the properties of the resulting ester.

Pinacol (B44631) Boronic Esters

Pinacol boronic esters are among the most commonly employed boronic esters in organic synthesis due to their high stability and ease of handling. rsc.org The pinacol ester of 2-formylfuran-5-boronic acid, 5-formylfuran-2-boronic acid pinacol ester, is a key intermediate in various synthetic transformations.

These esters are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.govd-nb.info For instance, trisubstituted furylboronic acid pinacol ester derivatives can be synthesized through a cascade reaction involving trans-diboration, acylation, cyclization, and dehydration of propargyl alcohols. nih.govd-nb.info A subsequent Suzuki coupling allows for the introduction of a fourth substituent, leading to the formation of tetrasubstituted furans. nih.govd-nb.info

The synthesis of these pinacol esters can be achieved through various methods. One common approach involves the reaction of a bromo-substituted furan (B31954) derivative with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. For example, 2-methyl formate-5-boronic acid pinacol ester thiazole (B1198619) has been synthesized from 2-methyl formate-5-bromo thiazole with bis(pinacolato)diboron and a palladium catalyst. google.com Similarly, a method for synthesizing 2-formylfuran-4-boronic acid pinacol ester starts from furfural (B47365), which undergoes a series of reactions including bromination and subsequent reaction with a boron-containing reagent and pinacol. google.com

Table 1: Synthesis of Furan-based Pinacol Boronic Esters

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-methyl-formiate-5-bromo thiazole | Bis(pinacolato)diboron, Potassium acetate (B1210297), PdCl₂(dppf) | 2-methyl-formiate-5-boric acid pinacol ester thiazole | 85% | google.com |

Neopentyl Boronic Esters

Neopentyl boronic esters represent another class of boronic esters utilized in organic synthesis. rsc.org Similar to pinacol esters, they are valued for their stability, which allows for easier purification and handling compared to the corresponding free boronic acids. The formation of a neopentyl ester involves the reaction of the boronic acid with neopentyl glycol. Their application in Suzuki-Miyaura coupling reactions is well-established, where they serve as effective coupling partners. rsc.org While the general utility of neopentyl boronic esters is recognized, specific research detailing the synthesis and application of 2-formylfuran-5-neopentyl boronic ester is less commonly reported in comparison to its pinacol counterpart.

Catechol Boronic Esters

Catechol boronic esters are derived from the reaction of a boronic acid with catechol. These esters are also employed in Suzuki-Miyaura cross-coupling reactions. rsc.org Historically, catechol boronic esters were among the early boron reagents used in these couplings, often prepared through the hydroboration of terminal alkynes. rsc.org They are generally less reactive than the corresponding boronic acids, a property that can be synthetically advantageous in certain contexts. rsc.org The stability of catechol boronic esters allows for their use in convergent syntheses involving iterative cross-coupling reactions. rsc.org

Diethanolamine (B148213) Boronates

Diethanolamine boronates are stable, crystalline derivatives of boronic acids. nih.gov These compounds, also known as DABO boronates, are formed by the reaction of a boronic acid with diethanolamine. nih.gov This transformation results in a tetracoordinate boron species, which is generally more stable and easier to handle than the parent trigonal boronic acid. nih.govresearchgate.net

The synthesis of diethanolamine boronates is typically straightforward and efficient. Stirring the boronic acid with diethanolamine in a suitable solvent like dichloromethane (B109758) at room temperature often leads to the precipitation of the pure product. nih.gov These stable adducts can be stored for extended periods without significant degradation and can be used directly in Suzuki-Miyaura reactions, often in the presence of water or a protic co-solvent. nih.gov Furthermore, diethanolamine can be used to deprotect pinacol boronic esters through transesterification, providing a mild route to the free boronic acid after subsequent hydrolysis. rsc.orgvt.edu

Table 2: Synthesis of a Diethanolamine Boronate

| Starting Material | Reagent | Solvent | Product | Reference |

|---|

Organotrifluoroborate Salts

Organotrifluoroborate salts are another important class of boronic acid derivatives, characterized by their exceptional stability to air and moisture. orgsyn.orgpitt.edu These salts are typically prepared by reacting a boronic acid or a boronic ester with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgnih.gov The resulting tetracoordinate boron species are often crystalline solids that can be stored indefinitely without special precautions. orgsyn.org

Potassium 4-formylfuran-2-yltrifluoroborate, derived from this compound, serves as a stable surrogate for the parent boronic acid in various chemical transformations. nih.gov These salts are highly effective partners in Suzuki-Miyaura cross-coupling reactions. orgsyn.org An interesting aspect of their chemistry is the potential for functional group manipulation on the furan ring while the trifluoroborate moiety remains intact, acting as a protecting group for the boronic acid functionality. orgsyn.org For example, the formyl group on tetrabutylammonium (B224687) 4-formylfuran-2-yl-trifluoroborate can be converted to an iminium ion, which can then be reduced to an amine, all while the trifluoroborate group is preserved. nih.gov

Table 3: Synthesis of Potassium Formylaryltrifluoroborates

| Starting Material | Reagents | Product | Reference |

|---|

Furan-based Boronic Acids with Different Substitutions

The furan ring in this compound can be adorned with a wide array of different substituents, leading to a large family of furan-based boronic acids. The nature and position of these substituents can significantly influence the electronic properties and reactivity of the molecule. uliege.be These substituted furan boronic acids are valuable building blocks in organic synthesis, medicinal chemistry, and materials science. numberanalytics.comsmolecule.com

For example, the synthesis of furan derivatives with various substitution patterns often relies on cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a substituted furan boronic acid is coupled with an aryl or heteroaryl halide. numberanalytics.com This approach allows for the modular construction of complex molecules containing the furan core. nih.govd-nb.info Highly substituted furans are found in numerous biologically active natural products and pharmaceutical compounds. nih.gov

Research has explored the synthesis of furans with up to four different substituents through strategies like trans-carboboration of propargyl alcohols to yield trisubstituted furylboronic acid pinacol esters, which can then be further functionalized via Suzuki coupling. nih.govd-nb.info Additionally, furan-based boronic acids with substituents like a methoxyphenyl group, such as 5-(2-methoxyphenyl)furan-2-boronic acid, are investigated for their potential in drug discovery and materials science due to the combined properties of the furan ring and the substituted aryl moiety. smolecule.com The synthesis and applications of these diverse furan-based boronic acids continue to be an active area of research. thieme-connect.com